molecular formula C15H15FN2O2 B14695923 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester CAS No. 23723-35-5

3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester

Cat. No.: B14695923
CAS No.: 23723-35-5
M. Wt: 274.29 g/mol
InChI Key: MIVSSKVDEOTEOH-UHFFFAOYSA-N
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Description

3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a fluoro group and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinebutanoic acid with (5-fluoro-3-pyridinyl)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluoro group on the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-pyrrolidinophenylboronic acid
  • 1-methylheptyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate

Uniqueness

3-Pyridinebutanoic acid, (5-fluoro-3-pyridinyl)methyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the ester and fluoro groups makes it a versatile compound for various applications .

Properties

CAS No.

23723-35-5

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methyl 4-pyridin-3-ylbutanoate

InChI

InChI=1S/C15H15FN2O2/c16-14-7-13(9-18-10-14)11-20-15(19)5-1-3-12-4-2-6-17-8-12/h2,4,6-10H,1,3,5,11H2

InChI Key

MIVSSKVDEOTEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)OCC2=CC(=CN=C2)F

Origin of Product

United States

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